Ethyl 2-acetamido-3-oxobutanoate
Overview
Description
Ethyl 2-acetamido-3-oxobutanoate is an organic compound with the molecular formula C8H13NO4. It is a derivative of ethyl acetoacetate and is characterized by the presence of an acetamido group attached to the second carbon of the 3-oxobutanoate moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 2-acetamido-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
Target of Action
Ethyl 2-acetamido-3-oxobutanoate is a chemical compound that primarily targets enzymes involved in carbonyl alpha-substitution reactions . These enzymes play a crucial role in various biochemical processes, including the synthesis of complex molecules and metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as alkylation of enolate ions . This involves the formation of a new carbon-carbon bond, joining two smaller pieces into one larger molecule . The alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an SN2 reaction, displacing the leaving group by backside attack .
Biochemical Pathways
The affected biochemical pathway is the carbonyl alpha-substitution reactions . This pathway is essential for the synthesis of a wide variety of organic compounds. The downstream effects include the formation of new organic compounds, which can be used in various biological processes.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new organic compounds through the alkylation of enolate ions . These new compounds can participate in various biological processes, contributing to the overall functioning of the organism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and efficiency of the alkylation process . .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-acetamido-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases and dehydrogenases, facilitating the transfer of acetyl groups and the oxidation-reduction reactions, respectively . These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to modulate biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses and functions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding can lead to conformational changes in the enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. It interacts with enzymes such as acetyltransferases and dehydrogenases, facilitating the transfer of acetyl groups and the oxidation-reduction reactions, respectively . These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to modulate biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The transport and distribution of this compound are essential for its role in biochemical processes and its effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization, as it interacts with different biomolecules and participates in various biochemical processes within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetamido-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the formation of an enolate ion from ethyl acetoacetate using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, with continuous monitoring of the reaction progress. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Comparison with Similar Compounds
Ethyl 2-acetamido-3-oxobutanoate can be compared with other similar compounds such as ethyl acetoacetate and diethyl malonate:
Ethyl Acetoacetate: Both compounds have similar reactivity due to the presence of the keto group, but this compound has an additional acetamido group, which imparts different chemical properties.
Diethyl Malonate: This compound also undergoes similar enolate chemistry, but it has two ester groups instead of one keto and one ester group, leading to different reactivity patterns
Similar Compounds
- Ethyl acetoacetate
- Diethyl malonate
- Ethyl 3-oxobutanoate
Properties
IUPAC Name |
ethyl 2-acetamido-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXXFBQECDBUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279668 | |
Record name | ethyl 2-acetamido-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-93-6 | |
Record name | 5431-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5431-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-acetamido-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-acetamido-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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